molecular formula C14H10N2OS B6322299 2-(2-(Pyridin-3-yl)thiazol-4-yl)phenol CAS No. 163298-80-4

2-(2-(Pyridin-3-yl)thiazol-4-yl)phenol

Cat. No.: B6322299
CAS No.: 163298-80-4
M. Wt: 254.31 g/mol
InChI Key: UZIQCKWDELLOOL-UHFFFAOYSA-N
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Description

2-(2-(Pyridin-4-yl)thiazol-4-yl)phenol is an organic compound with the molecular formula C₁₄H₁₀N₂OS and a molecular weight of 254.31 g/mol . This solid compound features a phenol group linked to a thiazole ring, which is in turn connected to a pyridine ring, creating a conjugated system of interest in materials science . Experimental and theoretical studies have identified this class of thiazole derivatives as effective corrosion inhibitors. Research demonstrates that 2-(2-(Pyridin-3-yl)thiazol-4-yl)phenol can act as a mixed-type inhibitor, significantly impeding the corrosion of copper in hydrochloric acid (HCl) solutions. Its inhibition efficiency can reach up to 94%, with adsorption onto the metal surface obeying the Langmuir adsorption isotherm . The product is intended for research applications, such as in corrosion science and materials engineering. It is supplied as a solid and should be stored according to safe laboratory practices. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-(2-pyridin-3-yl-1,3-thiazol-4-yl)phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10N2OS/c17-13-6-2-1-5-11(13)12-9-18-14(16-12)10-4-3-7-15-8-10/h1-9,17H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZIQCKWDELLOOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=CSC(=N2)C3=CN=CC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 2 2 Pyridin 3 Yl Thiazol 4 Yl Phenol and Analogues

Classical and Contemporary Approaches to Thiazole (B1198619) Ring Synthesis

The formation of the central thiazole ring is a critical step in the synthesis of 2-(2-(Pyridin-3-yl)thiazol-4-yl)phenol. The Hantzsch thiazole synthesis and cyclization reactions involving thiourea (B124793) are foundational methods for constructing this heterocyclic core.

Hantzsch Thiazole Synthesis and its Derivatives in Scaffold Construction

The Hantzsch thiazole synthesis is a cornerstone in the formation of thiazole rings. This method classically involves the reaction of an α-haloketone with a thioamide. In the context of synthesizing 2-(2-(Pyridin-3-yl)thiazol-4-yl)phenol, this typically involves the reaction of nicotinothioamide (the thioamide of nicotinic acid) with an appropriate α-haloketone bearing a phenolic group.

The general mechanism proceeds via an initial S-alkylation of the thioamide sulfur by the α-haloketone, forming an acyclic intermediate. This is followed by an intramolecular cyclization where the nitrogen atom attacks the carbonyl carbon, and a subsequent dehydration step to yield the aromatic thiazole ring. The versatility of the Hantzsch synthesis allows for the introduction of various substituents on the thiazole ring by modifying the starting materials.

Cyclization Reactions Involving Thiourea and α-Halo Ketones

A closely related and widely used method for thiazole synthesis involves the reaction of thiourea or its derivatives with α-halo ketones. This approach is particularly useful for producing 2-aminothiazoles, which can then be further modified. For the specific target compound, a multi-step process would be required, starting with the formation of a 2-aminothiazole (B372263) derivative.

The reaction mechanism is similar to the Hantzsch synthesis, beginning with the nucleophilic attack of the sulfur atom of thiourea on the α-carbon of the α-halo ketone. The resulting intermediate undergoes cyclization and dehydration to form the 2-aminothiazole ring. Subsequent functional group transformations would be necessary to replace the amino group with the pyridin-3-yl moiety.

Strategies for Introducing the Pyridine (B92270) Moiety into the Thiazole Scaffold

The introduction of the pyridine ring is a key step in defining the final structure. The most common strategy involves using a pyridine-containing building block in the initial thiazole ring formation.

One of the most direct methods is the use of nicotinonitrile as a starting material. Nicotinonitrile can be converted to nicotinothioamide by reaction with hydrogen sulfide. This thioamide is then directly used in the Hantzsch synthesis with a suitable α-haloketone. This approach ensures the pyridine ring is incorporated at the 2-position of the thiazole from the outset.

Alternative strategies could involve cross-coupling reactions on a pre-formed thiazole ring. For instance, a 2-halothiazole derivative could be coupled with a pyridine-containing organometallic reagent (e.g., a pyridylboronic acid in a Suzuki coupling) to form the C-C bond between the two heterocyclic systems.

Methods for Incorporating the Phenolic Group onto the Thiazole Framework

The phenolic group is typically introduced by using a starting material that already contains the phenol (B47542) or a protected form of it. A common precursor for the synthesis of 2-(2-(Pyridin-3-yl)thiazol-4-yl)phenol is 2-bromo-1-(2-hydroxyphenyl)ethan-1-one. This α-haloketone, when reacted with nicotinothioamide in a Hantzsch-type reaction, directly yields the target compound.

In cases where the phenolic group might interfere with the reaction conditions, a protected phenol can be used. For example, 2-bromo-1-(2-methoxyphenyl)ethan-1-one can be employed as the α-haloketone. The resulting 2-(2-(pyridin-3-yl)thiazol-4-yl)methoxybenzene can then be deprotected in a final step, typically using a reagent like boron tribromide (BBr₃), to reveal the free phenolic hydroxyl group.

Multi-Step Synthesis Pathways and Intermediate Derivatization

The synthesis of 2-(2-(Pyridin-3-yl)thiazol-4-yl)phenol is inherently a multi-step process that often involves the formation and derivatization of key intermediates. The assembly of the final scaffold relies heavily on condensation reactions.

Condensation Reactions in Scaffold Assembly

Condensation reactions are central to the assembly of the thiazole scaffold. The Hantzsch synthesis itself is a prime example of a condensation reaction, where the thioamide and α-haloketone condense to form the thiazole ring with the elimination of water.

Preparation of Key Intermediates : This involves the synthesis of the necessary building blocks, such as nicotinothioamide from nicotinonitrile and the appropriate α-haloketone from a substituted acetophenone.

Thiazole Ring Formation : The condensation of the thioamide and the α-haloketone to form the pyridinyl-thiazole core.

Final Deprotection/Modification (if necessary) : If a protected phenol was used, a deprotection step is required to yield the final product.

The table below summarizes a common synthetic route:

StepReactant 1Reactant 2Reaction TypeProduct
1NicotinonitrileHydrogen SulfideThionationNicotinothioamide
22-HydroxyacetophenoneBromineα-Bromination2-Bromo-1-(2-hydroxyphenyl)ethan-1-one
3Nicotinothioamide2-Bromo-1-(2-hydroxyphenyl)ethan-1-oneHantzsch Condensation2-(2-(Pyridin-3-yl)thiazol-4-yl)phenol

This modular approach allows for the synthesis of a wide range of analogues by simply varying the starting thioamide or α-haloketone.

Derivatization of Carboxylic Acids and Esters

The construction of the thiazole ring system from carboxylic acid or ester starting materials is a fundamental approach in heterocyclic synthesis. One of the most common methods is the Hantzsch thiazole synthesis and its variations, which typically involves the condensation of an α-haloketone with a thioamide. In the context of synthesizing 2-(2-(Pyridin-3-yl)thiazol-4-yl)phenol, this can be adapted by reacting a thioamide derived from nicotinic acid (pyridine-3-carboxylic acid) with a suitably substituted α-haloketone.

A general route involves the reaction of 2-aminoethanethiol with carboxylic acids or their ester derivatives to form 2-thiazolines, which can then be oxidized to the corresponding thiazole. researchgate.net For instance, nicotinic acid or its methyl ester can be condensed with a protected aminothiol (B82208) bearing the phenol group. The resulting intermediate would then undergo cyclodehydration and subsequent aromatization to yield the target compound.

Key reactions in this category include:

Condensation with α-halocarbonyls: Reacting pyridine-3-carbothioamide with 2-bromo-1-(2-hydroxyphenyl)ethan-1-one. The thioamide itself can be prepared from the corresponding nitrile or by treating nicotinic acid or its derivatives with a thionating agent like Lawesson's reagent.

Ester Condensation: The condensation of esters with aminothiols is another viable pathway. researchgate.net This method often requires a catalyst and can be driven to completion by removing the alcohol byproduct.

These methods, while foundational, provide a versatile entry point to the pyridinyl-thiazole framework, allowing for the introduction of the phenol group at different stages of the synthesis.

Functionalization of Amino-Thiazole Precursors

An alternative and powerful strategy involves the synthesis of a core amino-thiazole which is then further functionalized. A key precursor for the target molecule is 4-(pyridin-3-yl)thiazol-2-amine (B1265852). This intermediate can be synthesized in high yield by the reaction of 3-bromoacetylpyridine hydrobromide with thiourea in an aqueous solution. prepchem.com The reaction proceeds via an initial alkylation of the thiourea sulfur atom, followed by intramolecular cyclization and dehydration to form the aminothiazole ring.

Once the 4-(pyridin-3-yl)thiazol-2-amine is obtained, it can be functionalized in several ways to introduce the phenol moiety. A common approach is the Sandmeyer reaction or a related diazotization-substitution sequence. The primary amino group at the 2-position of the thiazole can be converted to a diazonium salt, which can then be subjected to various transformations. However, a more direct route to the target structure would involve building the phenol-containing part onto a different position of a pre-formed pyridinyl-thiazole.

A different approach starts with 2-aminothiazole precursors that are subsequently modified. For example, a 2-aminothiazole can undergo acylation with a carboxylic acid. nih.gov In a related synthesis, 2-amino-4-(2-pyridyl)thiazole was coupled with various mono-substituted carboxylic acids using a coupling agent like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI). nih.gov This highlights how a pre-formed amino-thiazole can be elaborated. For the target compound, a strategy could involve coupling 2-amino-4-(pyridin-3-yl)thiazole with a protected salicylic (B10762653) acid derivative, followed by deprotection.

Advanced Synthetic Techniques and Methodological Innovations

Modern synthetic chemistry has introduced several techniques that offer significant advantages over traditional methods, including reduced reaction times, increased yields, and improved environmental profiles.

Microwave-Assisted Synthesis Protocols

Microwave irradiation has emerged as a powerful tool for accelerating organic reactions. connectjournals.com It facilitates rapid and uniform heating, often leading to dramatically shorter reaction times, higher yields, and cleaner reaction profiles compared to conventional heating methods. connectjournals.comresearchgate.net

In the context of thiazole synthesis, microwave-assisted protocols have been successfully applied to multicomponent reactions. For example, the one-pot, three-component synthesis of various thiazole derivatives has been achieved by reacting starting materials in a microwave oven, reducing reaction times from hours to mere minutes. nih.govnih.gov A study on the synthesis of 4-[5-((4-hydroxybenzylidene) amino)-1,3,4-thiadiazol-2-yl] phenol utilized microwave irradiation at 180 watts for just 2-3 minutes to achieve the final product. researchgate.net This demonstrates the potential for rapid synthesis of related phenol-containing heterocycles. The synthesis of thiazolyl imidazo (B10784944) indole (B1671886) derivatives was also significantly improved using microwave irradiation, which offered excellent yields and shorter reaction times in an eco-friendly manner. connectjournals.com These examples strongly suggest that key steps in the synthesis of 2-(2-(Pyridin-3-yl)thiazol-4-yl)phenol, such as the Hantzsch condensation or subsequent functionalization steps, could be significantly optimized using microwave-assisted protocols.

Table 1: Comparison of Conventional vs. Microwave-Assisted Synthesis

Reaction Type Conventional Method Time Microwave Method Time Yield Improvement Reference
Three-Component Thiazole Synthesis Several hours 4-8 minutes High/Efficient Yields nih.gov
Thiazolyl Imidazo Indole Synthesis Not specified Shorter reaction time Excellent Yield connectjournals.com
Phenol Schiff-Base Synthesis Not specified 2-3 minutes Not specified researchgate.net

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are indispensable tools in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. These reactions could be strategically employed to construct the 2-(2-(Pyridin-3-yl)thiazol-4-yl)phenol skeleton.

Applicable cross-coupling strategies include:

Suzuki Coupling: A halothiazole (e.g., 2-bromo-4-(pyridin-3-yl)thiazole) could be coupled with a (2-hydroxyphenyl)boronic acid derivative. Alternatively, a 4-halo-2-(pyridin-3-yl)thiazole could be coupled with the same boronic acid. The Suzuki reaction has been used to functionalize thiazoles effectively. nih.gov

Buchwald-Hartwig Amination/Coupling: While typically used for C-N and C-O bond formation, related palladium-catalyzed systems are highly effective for C-S bond formation, which is crucial for building the thiazole ring from precursors. nih.govorganic-chemistry.org For instance, a palladium catalyst with a monophosphine ligand can effectively catalyze the coupling of thiols with aryl electrophiles, a process that could be adapted for thiazole synthesis. nih.gov

Direct C-H Arylation: Advanced methods allow for the direct coupling of C-H bonds, avoiding the need for pre-functionalized starting materials. A palladium-catalyzed oxidative C–H/C–H cross-coupling between a thiazole and a pyridine derivative could be envisioned. rsc.org This approach offers high atom economy and simplifies synthetic routes. Similarly, palladium catalysis can promote the condensation of halo-substituted thiazoles with other coupling partners. thieme-connect.de

These palladium-catalyzed methods provide powerful and flexible disconnections for assembling the target molecule, often with high functional group tolerance and excellent yields.

Table 2: Potential Palladium-Catalyzed Reactions for Synthesis

Coupling Reaction Reactant 1 Reactant 2 Bond Formed Potential Catalyst System Reference
Suzuki Coupling 2-Bromo-4-(pyridin-3-yl)thiazole (2-Hydroxyphenyl)boronic acid Thiazole-Phenol (C-C) Pd(PPh₃)₄ nih.gov
C-S Coupling 3-Bromopyridine A pre-formed 4-phenol-thiazole-2-thiol Pyridine-Thiazole (C-S) Pd(OAc)₂/Monophosphine Ligand nih.gov
C-H/C-H Coupling 2-(Pyridin-3-yl)thiazole Phenol Thiazole-Phenol (C-C) Pd(OAc)₂ rsc.org

Green Chemistry Principles in Synthetic Design

The integration of green chemistry principles into synthetic planning aims to reduce the environmental impact of chemical processes. For the synthesis of 2-(2-(Pyridin-3-yl)thiazol-4-yl)phenol, several green strategies can be adopted.

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. One-pot and multicomponent reactions are excellent examples of atom-economical processes that reduce waste by minimizing intermediate isolation and purification steps. shd-pub.org.rs

Use of Safer Solvents and Reagents: Whenever possible, hazardous solvents should be replaced with greener alternatives such as water, ethanol, or supercritical fluids. The use of heterogeneous catalysts, like chitosan, can simplify product purification and catalyst recycling. nih.gov

Catalysis: The use of catalytic reagents is superior to stoichiometric reagents. Palladium-catalyzed cross-coupling reactions are highly efficient, requiring only small amounts of catalyst to generate large quantities of product. nih.govorganic-chemistry.org

By consciously applying these principles, the synthesis of 2-(2-(Pyridin-3-yl)thiazol-4-yl)phenol and its analogues can be made more sustainable and environmentally benign. shd-pub.org.rs

Advanced Spectroscopic and Structural Characterization of 2 2 Pyridin 3 Yl Thiazol 4 Yl Phenol

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for determining the precise structure of organic molecules in solution. A full assignment of proton (¹H) and carbon-13 (¹³C) signals, supported by two-dimensional (2D) NMR experiments, would be required to confirm the constitution of 2-(2-(Pyridin-3-yl)thiazol-4-yl)phenol.

The ¹H NMR spectrum provides information on the number of different types of protons, their electronic environments, and their proximity to other protons.

Expected Chemical Shifts (δ): The aromatic protons on the phenol (B47542) and pyridine (B92270) rings would typically resonate in the downfield region, approximately between δ 6.8 and 9.2 ppm. The single proton on the thiazole (B1198619) ring (H-5) would also appear in this aromatic region. The chemical shift of the phenolic hydroxyl (-OH) proton is highly dependent on the solvent and concentration and can appear over a broad range, often as a broad singlet.

Spin-Spin Coupling (J): The coupling patterns (singlets, doublets, triplets, etc.) arise from the interaction of non-equivalent neighboring protons and are critical for determining the substitution patterns on the aromatic rings. researchgate.net For instance, the protons on the pyridine ring would exhibit characteristic ortho, meta, and para coupling constants. The protons of the phenolic ring would also show coupling patterns indicative of their relative positions. The coupling constant, measured in Hertz (Hz), is independent of the spectrometer's magnetic field strength. researchgate.net The interaction between two sets of protons, such as Ha and Hb, is quantified by the coupling constant Jab, and the interaction is reciprocal (Jab = Jba). researchgate.net

Interactive Data Table: Predicted ¹H NMR Data

This table represents hypothetical data for illustrative purposes, as specific experimental values for the target compound were not found in the searched literature.

Proton AssignmentPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constant (J, Hz)
Phenolic -OH9.5 - 10.5br sN/A
Pyridine H-2~9.1d~2.0
Pyridine H-6~8.6dd~4.8, 1.5
Pyridine H-4~8.3dt~8.0, 2.0
Thiazole H-5~7.8sN/A
Pyridine H-5~7.5dd~8.0, 4.8
Phenol H-6~7.4d~7.8
Phenol H-3~7.2t~7.8
Phenol H-4, H-5~6.9m-

The ¹³C NMR spectrum reveals the number of unique carbon atoms in the molecule and provides information about their chemical environment.

Expected Chemical Shifts (δ): Carbon atoms in aromatic and heteroaromatic rings typically appear in the δ 100-160 ppm range. The carbon atom of the thiazole ring attached to sulfur and nitrogen (C-2) is expected at a lower field (~168 ppm), while the carbon attached to the phenolic ring (C-4) would be further upfield. The carbon atom bonded to the hydroxyl group (C-1 of the phenol ring) would also show a characteristic downfield shift. For related thiazole compounds, the C-2, C-4, and C-5 carbons of the thiazole ring are key indicators of the structure. mdpi.com

Interactive Data Table: Predicted ¹³C NMR Data

This table represents hypothetical data for illustrative purposes, as specific experimental values for the target compound were not found in the searched literature.

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
Thiazole C-2~168.0
Thiazole C-4~152.0
Phenol C-1 (C-OH)~155.0
Pyridine C-2~151.0
Pyridine C-6~148.0
Pyridine C-4~135.0
Phenol C-2 (C-Thiazole)~122.0
Pyridine C-3~130.0
Phenol C-6~129.5
Phenol C-4~128.0
Pyridine C-5~124.0
Phenol C-5~119.0
Thiazole C-5~116.0
Phenol C-3~117.0

To unambiguously assign all proton and carbon signals, a suite of 2D NMR experiments is indispensable. np-mrd.org

COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-coupled to each other, revealing ¹H-¹H connectivities within the same spin system. researchgate.netmdpi.com It would be used to trace the connectivity of protons on the pyridine and phenol rings.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly attached ¹H and ¹³C nuclei. mdpi.com This experiment is crucial for assigning the carbon signal for each protonated carbon atom.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close to each other in space, regardless of whether they are connected through bonds. np-mrd.org This is useful for determining the spatial arrangement and conformation of the molecule.

Vibrational Spectroscopy: Fourier-Transform Infrared (FTIR) Analysis

FTIR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations (stretching, bending).

Key Vibrational Bands: For 2-(2-(Pyridin-3-yl)thiazol-4-yl)phenol, characteristic absorption bands would be expected for the O-H, C-H, C=N, C=C, and C-O bonds. The broadness and position of the O-H stretching band can indicate the extent of hydrogen bonding. Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹. researchgate.net The C=N and C=C stretching vibrations of the thiazole and pyridine rings are expected in the 1650-1450 cm⁻¹ region. researchgate.net

Interactive Data Table: Predicted FTIR Data

This table represents hypothetical data for illustrative purposes, as specific experimental values for the target compound were not found in the searched literature.

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
~3400-3200 (broad)O-H StretchPhenol
~3100-3000C-H Stretch (sp²)Aromatic Rings
~1610C=N StretchThiazole/Pyridine
~1580, 1470C=C StretchAromatic Rings
~1250C-O StretchPhenol
~850-750C-H Bend (out-of-plane)Aromatic Substitution

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Identification

Mass spectrometry provides information about the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) can determine the molecular formula with high accuracy.

Molecular Ion Peak ([M]+ or [M+H]+): The molecular formula of 2-(2-(Pyridin-3-yl)thiazol-4-yl)phenol is C₁₄H₁₀N₂OS. Its exact mass is approximately 254.05 g/mol . In an HRMS experiment using electrospray ionization (ESI), the compound would be observed as the protonated molecule [M+H]⁺ at m/z 255.0592. For a related sulfonamide, HRMS was used to confirm the calculated mass. researchgate.net

Fragmentation Pattern: The fragmentation pattern in the mass spectrum gives clues about the molecule's structure. Common fragmentation pathways would involve the cleavage of the bonds linking the heterocyclic rings, such as the C-C bond between the phenol and thiazole rings or the C-C bond between the pyridine and thiazole rings.

X-ray Crystallography for Precise Solid-State Structure Determination

Single-crystal X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state. It provides precise bond lengths, bond angles, and information about intermolecular interactions like hydrogen bonding and π-stacking.

Crystal Structure: If suitable single crystals can be grown, X-ray diffraction analysis would confirm the planar nature of the aromatic rings and reveal the dihedral angles between them. For a related compound, [4-(4-methoxyphenyl)-2-(pyridin-3-yl)-1,3-thiazol-5-yl][4-(trifluoromethyl)phenyl]methanone, the thiazole ring was found to make a dihedral angle of 12.98 (13)° with the pyridine ring. acs.org Similar analysis would determine the relative orientation of the phenol, thiazole, and pyridine rings in the target compound. The analysis would also reveal how the molecules pack in the crystal lattice, identifying key intermolecular forces that stabilize the solid-state structure.

Single-Crystal X-ray Diffraction Studies of Analogues

While single-crystal X-ray diffraction data for 2-(2-(Pyridin-3-yl)thiazol-4-yl)phenol is not extensively available in the public domain, detailed structural insights can be gleaned from the crystallographic analysis of its close analogues. These studies provide a foundational understanding of the likely solid-state conformation and intermolecular interactions of the title compound.

One such analogue, [4-(4-Methoxyphenyl)-2-(pyridin-3-yl)-1,3-thiazol-5-yl][4-(trifluoromethyl)phenyl]methanone, was analyzed using single-crystal X-ray diffraction. nih.gov The compound was found to crystallize in an orthorhombic system with the space group Pbca. The crystal structure determination revealed a three-dimensional network stabilized by C—H⋯O hydrogen bonds, as well as C—H⋯π and C—F⋯π interactions. nih.gov

Another relevant analogue, 4-(Pyridin-2-yl)thiazol-2-ylamine, has also been characterized by single-crystal X-ray diffraction. researchgate.net This study showed that the asymmetric unit of the crystal structure contains three independent molecules. The crystal packing is dominated by intermolecular hydrogen bonding involving all amine N—H groups and the heterocyclic nitrogen atoms. researchgate.net

The crystal structure of 4-(2-(pyridin-4-yl)thiazol-4-yl)benzene-1,2-diol, a catechol analogue of the title compound, has been synthesized and characterized, confirming its structural identity via various spectral methods. mdpi.com Further studies on related heterocyclic systems, such as those containing thiazole and pyridine moieties, have been conducted to understand their structure-activity relationships, often employing techniques like DFT calculations alongside experimental characterizations. nih.gov

Analysis of Bond Lengths, Bond Angles, and Torsional Parameters

The geometric parameters of the pyridinyl-thiazole framework have been detailed through the crystallographic study of its analogues. In the structure of [4-(4-Methoxyphenyl)-2-(pyridin-3-yl)-1,3-thiazol-5-yl][4-(trifluoromethyl)phenyl]methanone, the bond lengths and angles within the thiazole and pyridine groups were reported to be similar to those in other known pyridinyl-thiazole structures. nih.gov

The planarity and orientation of the constituent rings are defined by torsional angles (or dihedral angles). For the aforementioned analogue, the thiazole ring forms a dihedral angle of 12.98 (13)° with the adjacent pyridine ring. nih.gov This near-coplanar orientation suggests a degree of electronic conjugation between the two heterocyclic rings. The dihedral angles between the thiazole ring and the other phenyl substituents were significantly larger. nih.gov

The tables below present selected bond lengths and bond angles for an analogue, providing a quantitative basis for understanding the molecule's geometry.

Interactive Data Table: Selected Bond Lengths for a 2-(2-(Pyridin-3-yl)thiazol-4-yl)phenol Analogue

Atom 1 Atom 2 Bond Length (Å)
S1 C2 1.735 (2)
S1 C5 1.740 (2)
N1 C2 1.311 (3)
N1 C4 1.391 (3)
C2 N2 1.370 (3)
C4 C5 1.353 (3)

Data derived from the crystallographic study of [4-(4-Methoxyphenyl)-2-(pyridin-3-yl)-1,3-thiazol-5-yl][4-(trifluoromethyl)phenyl]methanone. nih.gov

Interactive Data Table: Selected Bond Angles for a 2-(2-(Pyridin-3-yl)thiazol-4-yl)phenol Analogue

Atom 1 Atom 2 Atom 3 Bond Angle (°)
C2 S1 C5 91.01 (11)
C2 N1 C4 110.1 (2)
N1 C2 S1 115.68 (18)
C5 C4 N1 114.9 (2)
C4 C5 S1 108.3 (2)

Data derived from the crystallographic study of [4-(4-Methoxyphenyl)-2-(pyridin-3-yl)thiazol-4-yl][4-(trifluoromethyl)phenyl]methanone. nih.gov

Computational and Theoretical Chemistry Studies on 2 2 Pyridin 3 Yl Thiazol 4 Yl Phenol

In Silico Property Prediction and Virtual Screening

Prediction of ADME (Absorption, Distribution, Metabolism, Excretion) Relevant Properties

In the early stages of drug discovery, in silico methods are pivotal for predicting the ADME (Absorption, Distribution, Metabolism, and Excretion) profile of a compound. These computational predictions for 2-(2-(Pyridin-3-yl)thiazol-4-yl)phenol and related phenolic thiazoles suggest favorable drug-like characteristics.

Detailed research findings indicate that thiazole (B1198619) compounds generally exhibit good oral bioavailability. scientificelectronicarchives.orgresearchgate.net The prediction of ADME properties is often guided by established principles such as Lipinski's Rule of Five and Veber's Rule. For a compound to have good drug-likeness, it should generally adhere to these rules. For instance, Veber's rule posits that greater oral bioavailability is observed when the number of rotatable bonds is ten or fewer. nih.gov

Computational tools like SwissADME are frequently used to calculate key molecular properties. nih.gov These properties include the octanol-water partition coefficient (logP), which indicates lipophilicity, the topological polar surface area (TPSA), and the predicted gastrointestinal (GI) absorption. researchgate.netnih.gov Studies on similar phenolic compounds have shown a high predicted absorption rate in the gastrointestinal tract. researchgate.net Furthermore, computational models can predict whether a compound is likely to be an inhibitor of crucial cytochrome P450 (CYP) enzymes (e.g., CYP1A2, CYP2C9, CYP2C19, CYP2D6, and CYP3A4), which is essential for assessing potential drug-drug interactions. researchgate.net For many thiazole derivatives, predictions suggest they are not inhibitors of these key CYP isoforms. researchgate.net

The following table summarizes the key ADME-relevant properties computationally predicted for phenolic thiazole derivatives.

PropertyPredicted CharacteristicSignificance
Gastrointestinal Absorption HighIndicates good potential for oral administration. nih.govresearchgate.netnih.gov
Lipinski's Rule of Five CompliantSuggests drug-likeness and favorable absorption/permeation. nih.gov
Veber's Rule CompliantIndicates good intestinal absorption and bioavailability based on molecular flexibility. nih.govnih.gov
Cytochrome P450 (CYP) Inhibition Predicted to be a non-inhibitor of major isoforms (CYP1A2, CYP2C9, CYP2C19, CYP2D6, CYP3A4)Lower likelihood of causing adverse drug-drug interactions when co-administered with other medications. researchgate.net
Topological Polar Surface Area (TPSA) Calculated values are within the acceptable range for good cell permeability.A key descriptor for predicting drug transport properties. researchgate.netnih.gov
Lipophilicity (logP) Calculated values are within the optimal range for drug absorption.Influences solubility, permeability, and binding to biological targets. researchgate.net

Computational Spectroscopic Simulations

Computational simulations are a powerful tool for interpreting and predicting the spectroscopic properties of molecules like 2-(2-(Pyridin-3-yl)thiazol-4-yl)phenol. Methods such as Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) are used to simulate NMR, IR, and UV-Vis spectra. nih.govnih.govscispace.com

Simulated NMR Spectra: The chemical shifts of proton (¹H) and carbon-¹³ (¹³C) nuclei can be theoretically calculated. mdpi.com These simulations, often performed using the Gauge-Including Atomic Orbital (GIAO) method, help in the assignment of experimental NMR signals and confirm the molecular structure. mdpi.com For related thiazole structures, theoretical ¹H and ¹³C NMR chemical shift values have been calculated and show good agreement with experimental data. researchgate.netresearchgate.net Deshielding effects observed for specific protons and carbons can be explained by electronegative interactions and inductive effects within the molecule's structure. asianresassoc.org

Simulated IR Spectra: Vibrational analysis through DFT calculations allows for the prediction of the infrared (IR) spectrum. researchgate.net This involves calculating the fundamental vibrational modes of the molecule. asianresassoc.org Studies on related 2-(2'-hydroxyphenyl)thiazole derivatives have analyzed the IR spectra to understand changes in the ground (S₀) and first excited (S₁) states, particularly the vibrational frequencies of groups involved in hydrogen bonding. nih.govscispace.com For example, changes in the stretching frequency of the O-H bond upon photoexcitation can provide evidence for the strengthening of intramolecular hydrogen bonds. nih.gov

Simulated UV-Vis Spectra: TD-DFT calculations are employed to simulate electronic absorption (UV-Vis) spectra. researchgate.netresearchgate.net These calculations can predict the maximum absorption wavelengths (λ_max) and help understand the electronic transitions involved, such as π → π* and n → π* transitions. nih.govresearchgate.net For fluorophores derived from 2-(2'-hydroxyphenyl)thiazole, calculated absorption and fluorescence wavelengths have successfully reproduced experimental data. nih.govscispace.com The analysis of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) provides insight into the electronic transitions and chemical stability of the molecule. researchgate.netresearchgate.net

The table below presents a summary of the applications of computational spectroscopic simulations for phenolic thiazoles.

Spectroscopic TechniqueComputational MethodInformation Obtained
NMR (¹H, ¹³C) DFT (GIAO)Prediction of chemical shifts, aiding in the structural elucidation and assignment of experimental spectra. mdpi.comresearchgate.netresearchgate.net
IR Spectroscopy DFTCalculation of vibrational frequencies, confirmation of functional groups, and analysis of hydrogen bond dynamics. nih.govscispace.comasianresassoc.orgresearchgate.net
UV-Vis Spectroscopy TD-DFTPrediction of electronic absorption and fluorescence wavelengths (λ_max), and analysis of electronic transitions (HOMO-LUMO). nih.govnih.govscispace.comresearchgate.net

Theoretical Investigations of Photoinduced Proton Transfer Mechanisms in Phenolic Thiazoles

The presence of a phenolic hydroxyl group in proximity to a nitrogen atom in the thiazole ring makes 2-(2-(Pyridin-3-yl)thiazol-4-yl)phenol a candidate for Excited-State Intramolecular Proton Transfer (ESIPT). nih.gov This photochemical process is a subject of extensive theoretical investigation.

ESIPT involves the transfer of a proton from the phenol (B47542) (enol form) to the thiazole nitrogen (keto form) upon photoexcitation. nih.govresearchgate.net This process is incredibly fast and results in a large Stokes shift, where the emitted light has a significantly lower energy (longer wavelength) than the absorbed light. nih.gov

Theoretical studies using DFT and TD-DFT have been crucial in elucidating the ESIPT mechanism. nih.gov Key findings from these investigations on related phenolic thiazoles include:

Hydrogen Bond Strengthening: Upon excitation to the S₁ state, the intramolecular hydrogen bond between the phenolic -OH and the thiazole nitrogen strengthens. This is evidenced by changes in bond lengths, bond angles, and shifts in IR vibrational frequencies calculated for the excited state. nih.govnih.gov

Potential Energy Surfaces: By constructing the potential energy surfaces for the ground and excited states, researchers can map the proton transfer pathway. nih.govscispace.com These calculations help determine the energy barriers for the forward (enol* → keto*) and backward proton transfer processes. The height of this energy barrier is influenced by the molecular structure; for example, compounds with stronger intramolecular H-bonds in the S₁ state tend to have lower ESIPT barriers. nih.govscispace.com

Stepwise vs. Concerted Mechanisms: In molecules with multiple proton transfer sites, theoretical studies can distinguish between stepwise and concerted mechanisms. For a related benzobisthiazole-diphenol, a stepwise ESIPT mechanism was proposed based on the analysis of the S₁ state potential energy surface. nih.gov

Solvent Effects: The surrounding solvent environment can significantly impact the ESIPT process. Nonpolar solvents tend to facilitate ESIPT, leading to emission from the keto tautomer. researchgate.netacs.org In contrast, strong polar and protic solvents can impede ESIPT, favoring the normal fluorescence from the enol form or leading to deprotonation of the phenol group. researchgate.netacs.orgresearchgate.net

These theoretical investigations provide a fundamental understanding of the photophysical properties of phenolic thiazoles and are essential for designing novel fluorophores with specific emission characteristics. nih.govresearchgate.net

Molecular Interactions and Coordination Chemistry of 2 2 Pyridin 3 Yl Thiazol 4 Yl Phenol

Chelation and Coordination Chemistry with Metal Ions

The presence of multiple heteroatoms in 2-(2-(Pyridin-3-yl)thiazol-4-yl)phenol makes it an excellent candidate for use as a ligand in coordination chemistry. The nitrogen atom of the pyridine (B92270) ring, the nitrogen and sulfur atoms of the thiazole (B1198619) ring, and the oxygen atom of the phenol (B47542) group can all potentially coordinate to a metal center.

The pyridine and thiazole rings provide nitrogen and, in the case of the thiazole, a sulfur donor atom, which are known to form stable complexes with a wide range of transition metals. The phenolic oxygen, upon deprotonation, becomes a strong anionic donor, which can further stabilize the resulting metal complex. The combination of these donor atoms allows the ligand to act as a chelating agent, binding to a metal ion through multiple sites to form a stable, cyclic structure.

The specific geometry of the ligand, including the rotational freedom between the rings, will influence the coordination geometry of the resulting metal complex. Depending on the metal ion and the reaction conditions, this ligand could act as a bidentate, tridentate, or even a bridging ligand, leading to the formation of mononuclear or polynuclear complexes. The principles of ligand design suggest that the combination of a soft donor (sulfur) with hard or borderline donors (nitrogen and oxygen) could lead to interesting coordination behavior and potentially selective binding of certain metal ions. For instance, related phenol-based ligands are used to synthesize dinuclear complexes with Mn(II), Co(II), and Zn(II). evitachem.com Similarly, thiazole-containing ligands have been used to create coordination polymers with lead and other metals. researchgate.net The versatile coordination possibilities of this scaffold make it a promising platform for the development of new functional materials and catalysts. uky.edu

Synthesis and Characterization of Metal Complexes (e.g., Zn(II), Cd(II), Ni(II), Cu(II) complexes)

Information detailing the specific synthesis protocols and characterization data for Zn(II), Cd(II), Ni(II), or Cu(II) complexes of 2-(2-(Pyridin-3-yl)thiazol-4-yl)phenol is not available in the searched scientific literature.

Spectroscopic Changes upon Metal Coordination (e.g., IR, UV-Vis, NMR shifts)

Specific data on the shifts in IR, UV-Vis, or NMR spectra resulting from the coordination of 2-(2-(Pyridin-3-yl)thiazol-4-yl)phenol with the specified metal ions could not be located.

Elucidation of Coordination Geometry and Electronic Structure

There are no available crystallographic or computational studies that elucidate the coordination geometry or electronic structure of metal complexes formed with this specific ligand.

Luminescent Properties of Metal-Thiazole-Phenol Complexes

The luminescent properties of metal complexes involving the precise ligand 2-(2-(Pyridin-3-yl)thiazol-4-yl)phenol have not been reported in the available literature.

A table of mentioned compounds cannot be generated as no specific complexes of the target ligand were discussed.

Structure Activity Relationship Sar Investigations of 2 2 Pyridin 3 Yl Thiazol 4 Yl Phenol Analogues

Systematic Substituent Effects on the Pyridine (B92270) Ring

The pyridine ring is a key structural feature in many biologically active compounds, offering opportunities for modification to fine-tune pharmacological properties. nih.gov In the context of 2-(2-(Pyridin-3-yl)thiazol-4-yl)phenol analogues, the electronic and steric properties of substituents on the pyridine ring can significantly impact their interaction with biological targets.

A study on pyridine-substituted thiazole (B1198619) hybrids highlighted that the presence of certain groups on the pyridine ring is essential for specific biological activities. nih.gov For example, the substitution pattern can influence the compound's metabolic stability and pharmacokinetic profile.

Substituent on Pyridine Ring Observed Effect on Activity Reference
Methoxy groupCan enhance anticonvulsant properties. nih.gov
Hydroxyphenyl groupCrucial for inhibiting anaplastic lymphoma kinase (ALK) enzymatic activity. nih.gov
Monochloro diethylamino ethyl groupShowed the highest antiviral activity in a series of pyridine derivatives. nih.gov

Modulations of the Thiazole Ring Substituents and their Positional Isomers

The thiazole ring serves as a versatile scaffold in medicinal chemistry due to its ability to be readily functionalized at various positions. researchgate.netnih.gov Modifications to the substituents on the thiazole ring of 2-(2-(Pyridin-3-yl)thiazol-4-yl)phenol analogues, as well as the positional arrangement of these substituents, have profound effects on their biological profiles.

Studies have demonstrated that the introduction of different groups at the C4 and C5 positions of the thiazole ring can significantly alter the compound's potency and selectivity. For example, the presence of a phenyl group at the C4 position has been a common feature in many active analogues. nih.gov The nature and substitution pattern of this phenyl ring can further influence activity.

Thiazole Ring Modification Impact on Biological Activity Reference
Phenyl group at C4Common feature in potent dual soluble epoxide hydrolase/fatty acid amide hydrolase inhibitors. nih.gov
Methyl group at various positionsGenerally well-tolerated in the FAAH binding site. nih.gov
Replacement of benzothiazole (B30560) with 4-phenylthiazoleYielded potent dual sEH/FAAH inhibitors. nih.gov

Influence of the Phenolic Hydroxyl Group and its Substitutions

The phenolic hydroxyl group is a crucial functional group that can participate in hydrogen bonding interactions with biological targets and influence the compound's physicochemical properties, such as acidity and solubility. wikipedia.org In the context of 2-(2-(Pyridin-3-yl)thiazol-4-yl)phenol analogues, the presence and position of the hydroxyl group on the phenol (B47542) ring are often critical for activity.

Research has shown that the acidity of the phenolic hydroxyl group can be modulated by the introduction of substituents on the phenol ring. wikipedia.org This, in turn, can affect the compound's ionization state at physiological pH and its ability to interact with target residues. Studies involving the methylation or replacement of the phenolic hydroxyl group often lead to a significant decrease or complete loss of biological activity, underscoring its importance. mdpi.com

Modification of Phenolic Hydroxyl Group Consequence for Activity Reference
MethylationCan be used to probe the role of the hydroxyl group; often leads to reduced activity. mdpi.com
Introduction of additional hydroxyl groupsCan enhance antioxidant and antiradical properties. nih.govresearchgate.net
Halogenation of the phenolic ringCan enhance antibacterial and antifungal activity. nih.gov

Alterations to the Inter-Ring Linker and Conformational Impact

For instance, replacing the thiazole ring with a thiazinane ring, a six-membered heterocycle, would introduce greater conformational flexibility. nih.gov The resulting change in the relative orientation of the pyridine and phenol rings could dramatically alter the biological activity. Studies on related heterocyclic systems have shown that even subtle changes in the linker, such as the introduction of a methylene (B1212753) bridge or an amide bond, can lead to substantial differences in potency and selectivity.

The conformational landscape of these analogues can be explored using computational modeling techniques, which can provide insights into the preferred low-energy conformations and how they are affected by structural modifications.

Quantitative Structure-Activity Relationship (QSAR) Modeling and Computational Predictive Analytics

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govnih.gov For 2-(2-(Pyridin-3-yl)thiazol-4-yl)phenol analogues, QSAR studies can provide valuable predictive models to guide the design of new, more potent compounds.

These models are built by calculating a set of molecular descriptors for each compound in a training set and then using statistical methods, such as multiple linear regression (MLR) or more advanced machine learning algorithms like Gene Expression Programming (GEP), to correlate these descriptors with the observed biological activity. nih.govnih.govimist.ma Descriptors can encode various aspects of the molecular structure, including electronic, steric, hydrophobic, and topological properties.

Successful QSAR models can be used to predict the activity of virtual compounds before they are synthesized, thereby saving time and resources in the drug discovery process. dmed.org.ua For instance, a 2D-QSAR study on thiazole derivatives identified key descriptors that correlate with their inhibitory activity against 5-lipoxygenase. researchgate.net Similarly, a non-linear QSAR model developed using GEP showed excellent predictive performance for a class of 2-Phenyl-3-(pyridin-2-yl)thiazolidin-4-one derivatives. nih.govnih.gov

QSAR Model Type Key Findings/Descriptors Reference
2D-QSAR for 5-Lipoxygenase inhibitorsGenerated a model with good correlation and predictive ability. researchgate.net
Non-linear GEP model for osteosarcomaAchieved high R² values and demonstrated excellent predictive performance. nih.govnih.gov
Interpretable QSAR for antioxidant activityIdentified molecular properties like hydrophilicity and size as crucial for activity. dmed.org.ua
MLR and ANN models for PIN1 inhibitorsThe Artificial Neural Network (ANN) model showed better performance than the Multiple Linear Regression (MLR) model. imist.ma

Molecular Mechanisms of Biological Interactions of 2 2 Pyridin 3 Yl Thiazol 4 Yl Phenol Derivatives

Enzyme Inhibition Mechanisms and Molecular Docking Studies

Derivatives of the pyridinyl-thiazole scaffold have demonstrated significant potential as modulators of various enzymes implicated in a range of diseases. The following subsections explore the specific mechanisms of action against several key enzyme targets.

The thiazole (B1198619) ring is a prominent pharmacophore in the development of protein kinase inhibitors, which are crucial in cancer therapy. nih.gov Derivatives featuring the 4-thiazol-N-(pyridin-2-yl)pyrimidin-2-amine structure have been identified as promising inhibitors of cyclin-dependent kinases (CDKs), including CDK2, CDK4, and CDK6. nih.gov The simultaneous suppression of these CDKs is a strategy to overcome resistance sometimes observed with inhibitors targeting only CDK4/6. nih.gov

In 2018, multicomponent reactions were used to synthesize novel thiazole derivatives that showed significant anticancer activity. nih.gov Subsequent investigations revealed their potential as enzymatic inhibitors of c-Met kinase, a key target in cancer treatment. nih.gov

α-Glucosidase Inhibition:

α-Glucosidase inhibitors play a vital role in managing type 2 diabetes by delaying carbohydrate digestion and reducing postprandial glucose levels. mdpi.com Several derivatives incorporating the pyridinyl-thiazole or related heterocyclic systems have shown potent α-glucosidase inhibitory activity, often surpassing that of the standard drug, acarbose (B1664774). mdpi.comnih.gov

For instance, a series of benzothiazole-derived pyrazoline-based thiazole compounds exhibited α-glucosidase inhibitory potential with IC50 values ranging from 2.50 ± 0.30 to 17.50 ± 0.20 µM, compared to acarbose (IC50 = 5.30 ± 0.30 µM). nih.gov The structure-activity relationship (SAR) studies highlighted that the nature and position of substituents on the phenyl ring significantly influence the inhibitory activity. nih.govresearchgate.net Specifically, the presence of electron-withdrawing groups like trifluoromethyl (-CF3) was found to enhance the inhibitory potency. nih.govresearchgate.net

Urease Inhibition:

Urease is a key enzyme for certain pathogens, such as Helicobacter pylori, allowing them to survive in the acidic environment of the stomach, leading to conditions like gastritis and ulcers. frontiersin.org Inhibiting urease is a therapeutic strategy to combat these infections. frontiersin.org

Hybrid molecules containing thiazole and pyrazoline scaffolds have been identified as dual inhibitors of both α-glucosidase and urease. nih.govresearchgate.net One such study reported a series of compounds with urease inhibitory activity in the range of IC50 = 14.30 ± 3.90 to 41.50 ± 1.70 µM, which is comparable to or better than the standard inhibitor thiourea (B124793) (IC50 = 31.40 ± 2.50 µM). nih.gov The presence of an electron-withdrawing -CF3 group on the phenyl ring rendered one of the compounds a potent dual inhibitor of both enzymes. nih.govresearchgate.net Similarly, imidazole-fused-pyridine containing oxazole (B20620) derivatives, which are structurally related to thiazoles, also showed excellent urease inhibition, with some analogs being more potent than thiourea. mmu.ac.uk

Compound ClassEnzyme TargetKey FindingsIC50 Values (µM)Reference
Benzothiazole-pyrazoline-thiazole hybridsα-GlucosidasePotent inhibition, influenced by substituents.2.50 - 17.50 nih.gov
Benzothiazole-pyrazoline-thiazole hybridsUreaseDual inhibition, enhanced by electron-withdrawing groups.14.30 - 41.50 nih.gov
Imidazole-fused-pyridine oxazolesUreaseMore potent than standard thiourea.- mmu.ac.uk
Pyridylpiperazine derivativesUreaseSignificant inhibition, lower IC50 than thiourea.2.0 - 14.12 frontiersin.org

While many studies focus on the inhibitory effects of thiazole derivatives, some research has explored their role as carbonic anhydrase (CA) activators. CAs are a family of enzymes that catalyze the rapid interconversion of carbon dioxide and water to bicarbonate and protons. The thiazole moiety is a recognized pharmacophore with a wide range of pharmaceutical applications, including carbonic anhydrase inhibition. nih.gov However, the specific mechanisms of activation and isoform selectivity for 2-(2-(Pyridin-3-yl)thiazol-4-yl)phenol derivatives are not yet extensively detailed in the available literature. Further research is needed to elucidate how these compounds might activate specific CA isoforms and the structural requirements for this activity.

Molecular docking studies have been instrumental in understanding the binding modes of pyridinyl-thiazole derivatives within the active sites of their target enzymes. These computational analyses provide insights that correlate well with experimental bioactivity data. mmu.ac.ukresearchgate.net

For α-glucosidase inhibitors , docking studies have shown that the stability of the ligand-enzyme complex is maintained through a combination of hydrophobic interactions and hydrogen bonding. nih.gov In one study, a thiazole derivative with high binding energy (-11.0 kcal/mol) was identified, surpassing that of the standard drug acarbose (-9.5 kcal/mol), indicating a stronger interaction with the enzyme's binding pocket. ufv.br

In the case of urease inhibitors , molecular docking has revealed that active compounds bind effectively within the active cavity of the enzyme. mmu.ac.uk For example, pyridylpiperazine derivatives showed favorable interactions with the urease active site, with binding energies of -8.0 and -8.1 kcal/mol for the most potent compounds, significantly lower than that of thiourea (-2.8 kcal/mol). frontiersin.org These strong interactions are responsible for their enhanced inhibitory potential. frontiersin.org

For protein kinase inhibitors , docking of 4-thiazol-N-(pyridin-2-yl)pyrimidin-2-amine derivatives into the active sites of CDK2, CDK4, and CDK6 has helped to elucidate the structure-activity relationships and guide the design of more potent inhibitors. nih.gov

The interaction profile of a ligand with its protein target is a crucial aspect of its mechanism of action. For pyridinyl-thiazole derivatives, these interactions are diverse and depend on the specific compound and target enzyme.

For example, a series of 5-aminothiazole-based ligands were found to bind to a novel site on prolyl oligopeptidase (PREP), which is important for modulating its protein-protein interaction functions. acs.org This highlights that beyond direct catalytic site inhibition, these scaffolds can also allosterically modulate enzyme function.

In the context of α-glucosidase and urease inhibition, the ligand-protein interactions are primarily driven by hydrogen bonds and hydrophobic interactions. nih.govnih.gov The specific amino acid residues involved in these interactions determine the binding affinity and, consequently, the inhibitory potency of the compound.

Antioxidant and Radical Scavenging Mechanisms

Phenolic thiazoles have been investigated for their antioxidant and antiradical properties. The mechanism of action is often attributed to the ability of the phenolic hydroxyl group and other structural features to donate a hydrogen atom to neutralize free radicals. nih.gov

The antioxidant capacity is commonly evaluated using assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assays. In the DPPH assay, the antioxidant compound transfers a hydrogen atom to the violet DPPH radical, converting it to a yellow, non-radical form. nih.gov

A study on phenolic thiazoles demonstrated that several synthesized compounds exhibited significant ABTS radical scavenging properties, with some showing lower IC50 values than the standard antioxidant, ascorbic acid. nih.gov The remarkable antioxidant activity of a compound featuring a 2,4-dihydroxyphenyl group attached to a thiazole ring was attributed to the two phenolic groups and a hydrazone moiety. nih.gov

Similarly, 1,2,4-triazole (B32235) derivatives, which share structural similarities with thiazoles, have also shown potential as free radical scavengers. nih.gov The scavenging efficacy is influenced by the specific substituents on the heterocyclic ring. nih.gov

CompoundAssayIC50 ValueReference
4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol (AT)DPPH1.3 x 10⁻³ ± 0.2 x 10⁻³ M nih.gov
4-amino-5-(4-pyridyl)-4H-1,2,4-triazole-3-thiol (AP)DPPH2.2 x 10⁻³ ± 0.1 x 10⁻³ M nih.gov
4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol (AT)ABTS4.7 x 10⁻⁵ ± 0.1 x 10⁻⁵ M nih.gov
4-amino-5-(4-pyridyl)-4H-1,2,4-triazole-3-thiol (AP)ABTS5.5 x 10⁻⁵ ± 0.2 x 10⁻⁵ M nih.gov

Free Radical Scavenging Pathways (e.g., DPPH assay insights)

The antioxidant potential of phenolic thiazole derivatives is often evaluated through their ability to scavenge stable free radicals, such as 2,2-diphenyl-1-picrylhydrazyl (DPPH). The DPPH assay is a widely used method based on spectrophotometry to assess the antioxidant capacity of compounds. mdpi.comjscholarpublishers.com In this assay, the antioxidant donates a hydrogen atom or an electron to the stable DPPH radical, which results in the reduction of DPPH and a corresponding color change from violet to pale yellow. mdpi.com The degree of discoloration, measured by the decrease in absorbance at approximately 517 nm, is proportional to the radical scavenging activity of the compound. mdpi.com

Thiazole derivatives, particularly those containing phenolic hydroxyl groups, have demonstrated significant free radical scavenging activity in various studies. researchgate.netnih.gov The efficiency of these compounds as radical scavengers is typically quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of the compound required to scavenge 50% of the DPPH radicals. A lower IC50 value indicates higher antioxidant activity. For instance, studies on various thiazolyl-phenolic compounds have highlighted the importance of the phenolic moiety in this activity. nih.gov The presence of hydroxyl groups on the phenyl ring is a key structural feature for potent radical scavenging. nih.gov

Table 1: DPPH Radical Scavenging Activity of Selected Thiazole Derivatives
CompoundSubstituent on Thiazole RingIC50 (µg/mL)Reference CompoundIC50 (µg/mL)
3-(2-alkylamino-4-aminothiazol-5-oyl)pyridine derivative (6a)2-alkylamino-4-amino79Ascorbic AcidN/A
3-(2-alkylamino-4-aminothiazol-5-oyl)pyridine derivative (6b)2-alkylamino-4-amino92Ascorbic AcidN/A
Thiazolyl–catechol derivative (3g)Pyridin-4-yl15.3Ascorbic Acid4.5
Thiazolyl–catechol derivative (3f)3,4,5-trimethoxyphenyl18.5Trolox7.8

Data in the table is illustrative, based on findings for structurally related compounds as specific data for 2-(2-(Pyridin-3-yl)thiazol-4-yl)phenol was not available in the provided search results. nih.govniscpr.res.in

Electron Transfer and Proton Transfer Mechanisms in Antioxidant Activity

The antioxidant action of phenolic compounds like 2-(2-(Pyridin-3-yl)thiazol-4-yl)phenol is primarily governed by two major mechanisms: Hydrogen Atom Transfer (HAT) and Single Electron Transfer followed by Proton Transfer (SET-PT).

In the Hydrogen Atom Transfer (HAT) mechanism, the phenolic antioxidant (ArOH) directly donates its hydrogen atom to a free radical (R•), effectively neutralizing it. jscholarpublishers.com The ability of a phenolic compound to participate in HAT is related to the bond dissociation enthalpy (BDE) of the O-H bond. A lower BDE facilitates easier hydrogen donation.

The Single Electron Transfer (SET-PT) mechanism involves the transfer of an electron from the antioxidant to the free radical, forming a radical cation (ArOH•+) and an anion (R-). This is often followed by the transfer of a proton from the radical cation to the surrounding solvent or other proton acceptors. The SET mechanism is favored by compounds with a low ionization potential. acs.org

For 2-(2-(Pyridin-3-yl)thiazol-4-yl)phenol, the presence of the phenolic hydroxyl group is the critical feature enabling these antioxidant mechanisms. The electron-donating nature of the phenol (B47542) ring, combined with the heterocyclic thiazole and pyridine (B92270) systems, can stabilize the resulting phenoxyl radical through resonance, making the compound an effective antioxidant. The specific solvent and the nature of the free radical can influence which pathway, HAT or SET-PT, is predominant. acs.org

DNA Binding and Cleavage Mechanisms

Heterocyclic compounds containing planar aromatic systems, such as the pyridine and thiazole rings in 2-(2-(Pyridin-3-yl)thiazol-4-yl)phenol, have the potential to interact with DNA. The primary non-covalent interaction modes are intercalation, groove binding, and electrostatic interactions. mdpi.com

Intercalation: This involves the insertion of the planar part of the molecule between the base pairs of the DNA double helix. This mode of binding typically requires a large, flat aromatic surface.

Groove Binding: Molecules can also bind to the minor or major grooves of the DNA helix. This interaction is often driven by hydrogen bonding, van der Waals forces, and hydrophobic interactions between the compound and the edges of the DNA base pairs in the grooves.

Electrostatic Interaction: Positively charged moieties on a molecule can interact with the negatively charged phosphate (B84403) backbone of DNA.

Studies on hybrid molecules containing pyridine and hydrazone moieties have shown that they can bind to DNA through a combination of groove binding and intercalation. mdpi.com Molecular docking simulations of these compounds have indicated the formation of hydrogen bonds between the nitrogen atoms of the pyridine ring and hydrazone group with the DNA base pairs, such as guanine (B1146940) and cytosine, within the grooves. mdpi.com Given the structural similarities, it is plausible that 2-(2-(Pyridin-3-yl)thiazol-4-yl)phenol derivatives could engage in similar DNA binding mechanisms. The ability of some compounds to facilitate DNA cleavage, often in the presence of a co-oxidant, is another aspect of their biological interaction, turning them into potential chemical nucleases.

Insights into Molecular Recognition and Binding Affinities through Biophysical Techniques

Biophysical techniques are indispensable for elucidating the molecular recognition processes and quantifying the binding affinities between small molecules and biological targets like DNA.

UV-Visible Spectroscopy: This technique is commonly used to study DNA binding. When a small molecule intercalates or binds to DNA, it can cause changes in the UV-Vis absorption spectrum of the molecule, such as hypochromism (a decrease in absorbance) or hyperchromism (an increase in absorbance), and a red or blue shift in the maximum wavelength (bathochromic or hypsochromic shift). These spectral changes provide evidence of interaction and can be used to calculate binding constants. mdpi.com

Fluorescence Spectroscopy: If the molecule is fluorescent, its fluorescence intensity may be quenched or enhanced upon binding to DNA. This change can be used to determine binding parameters. For non-fluorescent molecules, a competitive binding assay using a fluorescent DNA probe can be employed.

Viscometry: Measuring the viscosity of a DNA solution in the presence of a binding compound can help differentiate between binding modes. Intercalation typically causes a significant increase in the viscosity of the DNA solution because it lengthens and unwinds the DNA helix. In contrast, groove binding or electrostatic interactions usually result in a much smaller or no change in viscosity. mdpi.com

Molecular Docking: Computational techniques like molecular docking are used to predict the preferred binding mode and affinity of a small molecule to a macromolecular target. These simulations provide valuable insights into the specific interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the complex. mdpi.com For example, docking studies of pyrimidine (B1678525) derivatives have helped visualize their stacking between DNA base pairs and the formation of hydrogen bonds with specific residues. mdpi.com

Through the application of these techniques, a detailed picture of how 2-(2-(Pyridin-3-yl)thiazol-4-yl)phenol and its derivatives recognize and bind to biological macromolecules can be constructed, guiding the rational design of more effective and specific therapeutic agents.

Future Research Directions and Potential Scientific Applications

Rational Design of Next-Generation Analogues with Tailored Molecular Interactions

Future research should focus on the rational design of new analogues to optimize their biological activity and physical properties. Building upon the established significance of the pyridine (B92270) and phenol (B47542) moieties in medicinal chemistry, systematic structural modifications can lead to compounds with enhanced efficacy and selectivity. nih.gov

A key strategy involves the application of scaffold hopping and computer-aided drug design (CADD) to explore novel derivatives. nih.gov By substituting different functional groups at various positions on the pyridine, thiazole (B1198619), and phenol rings, it is possible to modulate the molecule's steric and electronic properties. For instance, the introduction of electron-withdrawing or electron-donating groups could significantly influence the compound's interaction with biological targets.

Structure-activity relationship (SAR) studies will be crucial in this endeavor. nih.gov A detailed analysis of how specific structural changes affect the compound's activity will provide valuable insights for designing more potent and selective molecules. For example, investigating the impact of substituents on the phenol's hydroxyl group or the pyridine's nitrogen atom could reveal key interactions for biological activity.

Table 1: Potential Substitutions for Analogue Design

Ring System Position for Substitution Potential Substituents Desired Outcome
Phenol Ortho, Meta, Para to hydroxyl Halogens, Alkyl groups, Methoxy groups Enhanced binding affinity, altered solubility
Pyridine Various Phenyl groups, Alkyl groups Modified electronic properties, improved target selectivity

Exploration of Novel Biological Targets and Mechanistic Hypotheses for the Scaffold

The pyridinyl-thiazolyl-phenol scaffold holds promise for a range of therapeutic applications due to the known biological activities of its constituent heterocycles. nih.gov Future research should aim to identify and validate novel biological targets for this class of compounds.

Given that pyridine and thiazole derivatives have shown potential as antimicrobial, antiviral, anticancer, and anti-inflammatory agents, it is hypothesized that 2-(2-(Pyridin-3-yl)thiazol-4-yl)phenol and its analogues could interact with a variety of biological pathways. nih.govnih.gov For example, the scaffold could be investigated for its potential to inhibit specific enzymes, such as kinases, which are often implicated in cancer and inflammatory diseases. The structural similarities to known kinase inhibitors suggest this as a promising avenue.

In silico molecular docking studies can be employed to predict the binding of these compounds to a range of protein targets. nih.gov This computational approach can help in formulating mechanistic hypotheses that can then be tested experimentally. For instance, docking studies could reveal potential interactions with the active sites of enzymes or receptors, guiding further biological evaluation.

Development of Advanced and Sustainable Synthetic Methodologies

While methods for synthesizing thiazole and pyridine derivatives exist, future research should focus on developing more advanced and sustainable synthetic routes for 2-(2-(Pyridin-3-yl)thiazol-4-yl)phenol and its analogues. nih.govmdpi.com Green chemistry principles should be at the forefront of this research, aiming to reduce the environmental impact of the synthetic processes.

This includes the exploration of solvent-free reaction conditions, the use of catalysts to improve reaction efficiency, and the development of one-pot synthesis procedures to minimize waste and reduce reaction times. nih.gov For example, microwave-assisted synthesis could be explored as a way to accelerate reaction rates and improve yields.

Furthermore, the development of modular synthetic strategies would allow for the rapid generation of a diverse library of analogues for biological screening. This would facilitate the exploration of the structure-activity relationships discussed in section 8.1.

Applications in Chemo- and Biosensor Development

The presence of nitrogen and sulfur heteroatoms, along with the phenolic hydroxyl group, endows the 2-(2-(Pyridin-3-yl)thiazol-4-yl)phenol scaffold with excellent coordination properties. These features make it a promising candidate for the development of chemo- and biosensors.

The luminescent properties of similar heterocyclic systems suggest that this compound and its derivatives could exhibit fluorescence that is sensitive to the presence of specific metal ions or other analytes. acs.orgresearchgate.net Future research could focus on synthesizing a series of analogues and evaluating their photophysical properties upon coordination with various metal ions. This could lead to the development of selective and sensitive fluorescent sensors for environmental or biological monitoring.

Table 2: Potential Analytes for Sensor Applications

Analyte Category Specific Examples Potential Detection Mechanism
Metal Ions Zn²⁺, Cu²⁺, Fe³⁺ Fluorescence quenching or enhancement
Anions F⁻, CN⁻, AcO⁻ Colorimetric changes

Contributions to Materials Science and Supramolecular Chemistry

The ability of the 2-(2-(Pyridin-3-yl)thiazol-4-yl)phenol scaffold to act as a ligand for metal ions opens up possibilities for its application in materials science and supramolecular chemistry. The formation of coordination polymers and metal-organic frameworks (MOFs) could be explored.

By carefully selecting the metal ions and reaction conditions, it may be possible to create novel materials with interesting structural and functional properties. These materials could have potential applications in areas such as gas storage, catalysis, and as luminescent materials. The investigation of the self-assembly properties of this scaffold and its derivatives could also lead to the creation of new supramolecular structures with tailored functionalities.

Q & A

Q. How can researchers optimize reaction conditions to minimize by-products in multi-step syntheses of thiazole-phenol hybrids?

  • Methodological Answer: Employ tandem catalysis (e.g., Pd/ligand systems) to reduce intermediates. For example, a one-pot synthesis of 3-(2-(substituted phenylamino)thiazol-4-yl)-2H-chromen-2-ones achieved 85% purity by coupling thiourea and α-bromo ketones in acetonitrile at 80°C .

Q. What safety protocols are critical when handling 2-(2-(Pyridin-3-yl)thiazol-4-yl)phenol derivatives with reactive functional groups (e.g., –SH, –NH₂)?

  • Methodological Answer: Use inert atmospheres (N₂/Ar) for –SH-containing derivatives to prevent oxidation. For –NH₂ groups, avoid strong acids to prevent exothermic salt formation. Refer to safety data sheets for PPE requirements (e.g., nitrile gloves, fume hoods) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.